Lufotrelvir

概要

説明

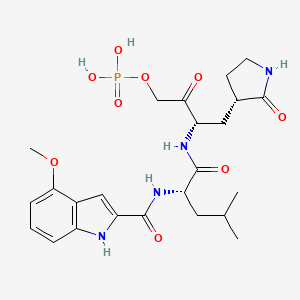

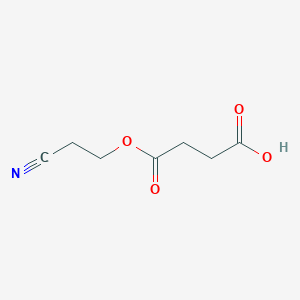

PF-07304814は、ルフトレルビルとしても知られており、ファイザー社が開発した抗ウイルス薬です。これは、3CLプロテアーゼ阻害剤として作用し、PF-00835231のリン酸エステルプロドラッグです。 この化合物は、アルカリホスファターゼによって活性代謝物PF-00835231に急速に代謝され、その後、ウイルスのもっとも重要なプロテアーゼ(Mプロ)を阻害することにより、SARS-CoV-2の複製を抑制します .

2. 製法

合成経路と反応条件: PF-07304814の合成には、いくつかの重要なステップが含まれます:

インドールとラクタム断片: インドールとラクタム断片の供給経路は、ラクタムをホモロゲーションするためにクライゼン付加を用いることで改善されています。

リン酸化反応: その後、リン酸化反応を用いてプロドラッグが調製されます.

工業的生産方法: PF-07304814の工業的生産には、ルフトレルビルのジメチルスルホキシド(DMSO)溶媒和型を特定して長期保存を可能にすることが含まれます。 このプロセスにより、すべての不純物が適切に制御されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PF-07304814 involves several key steps:

Indole and Lactam Fragments: The supply routes to the indole and lactam fragments are improved through a Claisen addition to homologate the lactam.

Phosphorylation Reaction: A subsequent phosphorylation reaction is used to prepare the prodrug.

Industrial Production Methods: The industrial production of PF-07304814 includes the identification of a dimethyl sulfoxide (DMSO) solvated form of lufotrelvir to enable long-term storage. This process ensures that all impurities are controlled appropriately .

化学反応の分析

反応の種類: PF-07304814は、いくつかの種類の反応を起こします:

一般的な試薬と条件:

アルカリホスファターゼ: リン酸エステル基を開裂するために使用されます。

P-糖タンパク質阻害剤とシトクロムP450 3A阻害剤: これらは、それぞれ標的細胞からの排出と代謝を抑制することにより、PF-00835231の有効性を高めます.

生成される主な生成物:

PF-00835231: PF-07304814の加水分解によって生成される活性代謝物

4. 科学研究への応用

PF-07304814は、いくつかの科学研究への応用があります:

化学: ウイルスプロテアーゼの阻害を研究するためのモデル化合物として使用されます。

生物学: 様々な細胞株と動物モデルで、SARS-CoV-2の複製を阻害する能力について調査されています.

科学的研究の応用

PF-07304814 has several scientific research applications:

Chemistry: Used as a model compound to study the inhibition of viral proteases.

Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19.

Industry: Utilized in the development of antiviral drugs and prodrug formulations.

作用機序

PF-07304814は、リン酸基を含んでおり、このため、化合物は水溶性となり、その後、組織中のアルカリホスファターゼによって開裂されます。このステップにより、PF-00835231が放出され、SARS-CoV-2の3CLプロテアーゼに対して抗ウイルス活性を示します。 活性化合物PF-00835231は、数多くのコロナウイルス3CLプロテアーゼに対して強力で広範囲にわたる阻害活性を示します .

類似の化合物:

ニルマトレルビル: ファイザー社が開発した別の3CLプロテアーゼ阻害剤ですが、PF-07304814とは異なり、経口活性があります.

レムデシビル: SARS-CoV-2のRNA依存性RNAポリメラーゼを標的とする抗ウイルス薬です.

モルヌピラビル: ウイルスのRNA変異を誘発する抗ウイルス薬です.

PF-07304814の独自性: PF-07304814は、プロドラッグであるため、静脈内投与が可能で、活性代謝物PF-00835231に迅速に変換されるという独自性を持ちます。 これは、他の類似の化合物と比較して、より高い水溶性と生物学的利用能を提供します .

類似化合物との比較

Nirmatrelvir: Another 3CL protease inhibitor developed by Pfizer, but unlike PF-07304814, it is orally active.

Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

Molnupiravir: An antiviral drug that induces viral RNA mutagenesis.

Uniqueness of PF-07304814: PF-07304814 is unique due to its prodrug nature, which allows for intravenous administration and rapid conversion to the active metabolite PF-00835231. This provides a higher aqueous solubility and enhanced bioavailability compared to other similar compounds .

特性

IUPAC Name |

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKALOFOWPDTED-WBAXXEDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337108 | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The structure of PF-07304814 contains a phosphate group, allowing the compound to be soluble and then subsequently cleaved in tissue by alkaline phosphatase. This step allows for the release of PF-00835231, which is the compound that exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, was shown to have potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases. | |

| Record name | PF-07304814 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2468015-78-1 | |

| Record name | Lufotrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUFOTRELVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B8198211.png)

![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)

![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)

![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)